BenchChemオンラインストアへようこそ!

Cathepsin S-IN-1

Enzymology Protease Inhibition Target Engagement

Orally available cathepsin S inhibitor (Ki=6 nM) with validated in vivo target engagement (MHCII invariant chain processing). Sub-microgram efficacy (ED50 ~1 ng/kg) in chronic pain models distinguishes it from mg/kg-dosed alternatives. Ideal for studies comparing cathepsin S vs. K due to 2.7-fold selectivity window. ≥98% purity.

Molecular Formula C25H34N4O7S
Molecular Weight 534.6 g/mol
CAS No. 537706-31-3
Cat. No. B1681455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCathepsin S-IN-1
CAS537706-31-3
SynonymsSAR-114137;  SAR 114137;  SAR114137.
Molecular FormulaC25H34N4O7S
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESCCC(C(=O)C1=NOC(=N1)C2=CC=CC=C2)NC(=O)C(CC(=O)N3CCOCC3)CS(=O)(=O)CC(C)C
InChIInChI=1S/C25H34N4O7S/c1-4-20(22(31)23-27-25(36-28-23)18-8-6-5-7-9-18)26-24(32)19(16-37(33,34)15-17(2)3)14-21(30)29-10-12-35-13-11-29/h5-9,17,19-20H,4,10-16H2,1-3H3,(H,26,32)/t19?,20-/m0/s1
InChIKeyIUMMRYVGHFJSRD-ANYOKISRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cathepsin S-IN-1: A High-Potency Cathepsin S Inhibitor with Differentiated Selectivity Profile


Cathepsin S-IN-1 (also referred to as SAR-114137 or SAR114137-analog, CAS 537706-31-3) is a potent, small-molecule inhibitor of the cysteine protease cathepsin S, with a reported inhibitory constant (Ki) of 6 nM against the human enzyme [1]. The compound is characterized as an orally available inhibitor , distinguishing it from many peptide-based cathepsin inhibitors that lack oral bioavailability. Cathepsin S-IN-1 has been utilized in research applications spanning chronic pain [2], autoimmune disorders [3], and cancer biology [4] due to the central role of cathepsin S in MHC class II antigen presentation, extracellular matrix remodeling, and pro-inflammatory cytokine processing.

Why Cathepsin S-IN-1 Cannot Be Readily Substituted with Alternative Cathepsin S Inhibitors


Cathepsin S inhibitors represent a chemically and pharmacologically heterogeneous class. Substituting Cathepsin S-IN-1 with another in-class inhibitor without rigorous validation introduces substantial scientific risk due to three primary factors. First, selectivity profiles vary dramatically: Cathepsin S-IN-1 exhibits a Ki of 6 nM for cathepsin S and 16 nM for cathepsin K, representing only 3- to 4-fold selectivity , whereas alternative inhibitors such as L-873724 show IC50 values of 0.2 nM for cathepsin K versus 178 nM for cathepsin S (approximately 890-fold selectivity for cathepsin K over S) , fundamentally altering the pharmacological target profile. Second, oral bioavailability and blood-brain barrier penetration characteristics differ substantially between structurally distinct chemotypes. Third, the mechanism of action—whether covalent versus non-covalent, or reversible versus irreversible—varies widely and dictates both cellular residence time and off-target liability [1]. These parameters directly impact experimental reproducibility, model translatability, and ultimately, procurement decisions.

Quantitative Differentiation Evidence for Cathepsin S-IN-1 Relative to Comparators


Enzymatic Potency: Cathepsin S-IN-1 Demonstrates High-Affinity Binding Distinct from Cathepsin K-Selective Inhibitors

Cathepsin S-IN-1 exhibits a Ki of 6 nM for human cathepsin S, with 3- to 4-fold lower potency against cathepsin K (Ki = 16 nM) . In contrast, the alternative inhibitor L-873724 is a potent cathepsin K inhibitor with an IC50 of 0.2 nM for cathepsin K and 178 nM for cathepsin S, representing approximately 890-fold selectivity for cathepsin K over S . This fundamental difference in target preference means Cathepsin S-IN-1 functions primarily as a cathepsin S inhibitor with moderate cathepsin K activity, whereas L-873724 functions as a highly selective cathepsin K inhibitor with only weak cathepsin S activity, making these compounds non-interchangeable for target-specific studies.

Enzymology Protease Inhibition Target Engagement

Selectivity Within the Cathepsin Family: Cathepsin S-IN-1 Displays a Favorable Profile for Cathepsin S Over Cathepsin K

Cathepsin S-IN-1 exhibits a selectivity ratio of approximately 2.7-fold for cathepsin S (Ki = 6 nM) over cathepsin K (Ki = 16 nM) . In contrast, alternative Cathepsin S inhibitors exhibit varying selectivity profiles: JNJ-39641160 has a reported Ki of 38 nM for human cathepsin S (making it approximately 6-fold less potent than Cathepsin S-IN-1), while the pan-cathepsin inhibitor Cathepsin Inhibitor 1 shows pIC50 values of 6.0 for cathepsin S, 5.5 for cathepsin K, and 7.9 for cathepsin L , representing a markedly different selectivity landscape. For applications requiring potent cathepsin S inhibition while minimizing activity against cathepsin L, Cathepsin S-IN-1 offers a differentiated profile compared to pan-inhibitors.

Selectivity Profiling Cysteine Cathepsins Off-Target Activity

In Vivo Analgesic Efficacy: Cathepsin S-IN-1 Demonstrates Exceptional Potency in Neuropathic Pain Models

Cathepsin S-IN-1 demonstrates remarkable in vivo analgesic potency across multiple preclinical pain models. The compound exhibits an ED50 as low as 1 ng/kg in mouse, hamster, and guinea pig models of neuropathic and inflammatory pain [1]. By comparison, the alternative cathepsin S inhibitor MIV-247 has been evaluated at significantly higher doses (typically mg/kg range) in neuropathic pain models where it attenuates mechanical allodynia and enhances the effects of gabapentin and pregabalin [2]. The approximately 1000-fold difference in reported effective dose ranges suggests Cathepsin S-IN-1 may possess superior in vivo target engagement or distinct pharmacokinetic properties that enable efficacy at sub-microgram dosing levels, making it a uniquely potent tool compound for pain research.

Pain Models In Vivo Pharmacology Neuropathic Pain

In Vivo Target Engagement: Cathepsin S-IN-1 Confirmed to Inhibit MHCII Processing Following Oral Administration

Oral administration of Cathepsin S-IN-1 to mice resulted in confirmed inhibition of cathepsin S-dependent processing of MHC class II invariant chain in splenic tissue . This pharmacodynamic biomarker demonstrates functional target engagement in a therapeutically relevant tissue compartment. In contrast, the cathepsin S inhibitor LY3000328, despite showing potent enzymatic inhibition (IC50 = 7.7 nM for human cathepsin S) , exhibits rapid plasma clearance that results in transient decreases in plasma cathepsin S activity followed by prolonged increases in plasma cathepsin S mass [1], a complex pharmacodynamic response that may complicate interpretation of in vivo efficacy studies.

Pharmacodynamics Target Engagement MHC Class II

Recommended Research Applications for Cathepsin S-IN-1 Based on Quantitative Evidence


In Vivo Studies of Cathepsin S in Chronic Pain and Neuroinflammation

Cathepsin S-IN-1 is optimally suited for in vivo investigations of cathepsin S in chronic pain models due to its exceptional potency (ED50 as low as 1 ng/kg in mouse, hamster, and guinea pig neuropathic and inflammatory pain models [1]). This sub-microgram efficacy distinguishes it from alternative cathepsin S inhibitors that require mg/kg dosing ranges. The compound's oral bioavailability further facilitates longitudinal dosing studies without the confounding variables introduced by parenteral administration routes.

Autoimmune Disease Research Requiring MHC Class II Pathway Modulation

For studies investigating the role of cathepsin S in antigen presentation and autoimmune pathology, Cathepsin S-IN-1 provides validated in vivo target engagement as demonstrated by inhibition of MHC class II invariant chain processing in splenic tissue following oral administration . This pharmacodynamic biomarker confirms functional activity in lymphoid compartments relevant to autoimmune disorders including psoriasis, rheumatoid arthritis, and systemic lupus erythematosus [2].

Comparative Pharmacology Studies of Cathepsin S Versus Cathepsin K

Cathepsin S-IN-1, with its Ki of 6 nM for cathepsin S and 16 nM for cathepsin K (approximately 2.7-fold selectivity ), serves as an appropriate tool compound for studies designed to distinguish the relative contributions of cathepsin S versus cathepsin K in disease models. In contrast, highly selective inhibitors like L-873724 (approximately 890-fold selective for cathepsin K ) or highly potent cathepsin S-selective inhibitors like RO5459072 (IC50 = 0.1 nM for human cathepsin S ) are suboptimal for this specific comparative purpose.

Cancer Invasion and Metastasis Assays

Cathepsin S-IN-1 may be applied to in vitro and in vivo cancer models investigating the role of cathepsin S in extracellular matrix remodeling, invasion, and metastasis. While direct evidence for Cathepsin S-IN-1 in cancer models is limited, studies with structurally related cathepsin S nitrile inhibitors have demonstrated significant reduction in tumor volume in murine MC38 syngeneic and MCF7 xenograft models, with immunohistochemical analysis confirming reduced proliferation and increased apoptosis [3]. Researchers should validate Cathepsin S-IN-1 in their specific cancer models given the compound's distinct selectivity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cathepsin S-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.